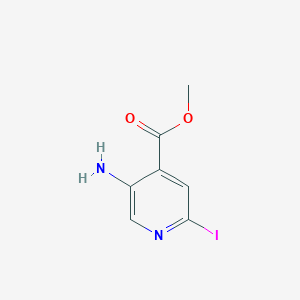

Methyl 5-amino-2-iodopyridine-4-carboxylate

Description

Methyl 5-amino-2-iodopyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 5, an iodine atom at position 2, and a methyl ester at position 4. This structure combines electron-donating (amino) and electron-withdrawing (iodo, ester) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 5-amino-2-iodopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLNDVUXASWQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677779 | |

| Record name | Methyl 5-amino-2-iodopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-28-5 | |

| Record name | Methyl 5-amino-2-iodopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One advanced method involves the use of palladium-catalyzed cross-coupling reactions starting from serine-derived organozinc reagents. This method allows for the construction of substituted pyridyl amino acid derivatives, which can be further transformed into the target compound.

-

- Preparation of organozinc intermediates from iodinated amino acid derivatives using Zn/Cu couple under ultrasonic irradiation.

- Coupling with halopyridines under palladium catalysis to introduce the pyridine ring with iodine at the desired position.

- Subsequent functional group manipulations to install the amino and ester groups.

-

- Solvent: Dry DMF

- Temperature: Room temperature to mild heating (~35 °C)

- Catalysts: Palladium complexes

- Purification: Flash chromatography on silica gel

-

- Moderate to good yields (~36-60%) depending on substrate and conditions.

- Optical purity maintained in some cases, important for chiral building blocks.

This method is versatile and has been adapted for various substituted pyridylalanines and related heterocycles.

Halogenation and Amination via Copper-Catalyzed Ammonolysis

Another route involves the halogenation of pyridine derivatives followed by copper-catalyzed ammonolysis to introduce the amino group.

-

- Esterification: Starting from 2-chloroisonicotinic acid, esterification with methanol under thionyl chloride catalysis yields 2-chloroisonicotinate methyl ester.

- Reduction: The chloroester is reduced to 2-chloropyridine-4-methanol using sodium borohydride and a catalyst under reflux.

- Ammonolysis: The 2-chloropyridine-4-methanol undergoes ammonolysis in the presence of a copper catalyst (e.g., cuprous bromide) under elevated temperature (110–150 °C) and pressure (6–13 atm) to replace chlorine with amino group.

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | 2-chloroisonicotinic acid, SOCl2, methanol | Room temp to mild heating | Not specified |

| Reduction | NaBH4, catalyst, organic solvent | Reflux 3–6 h | Not specified |

| Ammonolysis | NH3 (ammonia water), CuBr catalyst | 110–150 °C, 6–13 atm, 15–20 h | 80 (isolated yield) |

- Advantages:

- Short process route with minimized waste.

- Copper catalyst recyclable, reducing cost.

- Suitable for industrial scale production.

This method efficiently introduces the amino group at the 5-position while maintaining the iodine substituent at the 2-position indirectly by starting from chloro derivatives and substituting amino groups.

Direct Iodination and Amination Strategies

Direct iodination of pyridine derivatives at the 2-position followed by amination at the 5-position is less commonly detailed but can be inferred from related iodopyridine chemistry:

- Iodination can be performed using iodine or N-iodosuccinimide under controlled conditions.

- Amination often requires nucleophilic substitution or palladium-catalyzed amination.

- Esterification is typically done by reacting the corresponding carboxylic acid with methanol under acidic conditions.

However, these steps require careful optimization to avoid side reactions and maintain regioselectivity.

- Chromatography: Flash chromatography on silica gel (mesh size 30–70) is standard for purification.

- Drying: Organic extracts dried with magnesium sulfate.

- Spectroscopy: Monitoring by Thin Layer Chromatography (TLC) and NMR to confirm substitution patterns.

- Optical Rotation: Used to assess chiral purity when applicable.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | Serine-derived organozinc + halopyridine | Pd catalyst, Zn/Cu couple, DMF | 25–35 °C, inert atmosphere | 36–60 | Good for chiral pyridyl amino acids |

| Copper-catalyzed ammonolysis | 2-chloroisonicotinate methyl ester | NH3 (ammonia water), CuBr catalyst | 110–150 °C, 6–13 atm, 15–20 h | 80 | Industrially viable, recyclable catalyst |

| Direct iodination/amination | Pyridine derivatives | Iodine/NIS, amination reagents | Varied, requires optimization | Variable | Less detailed, requires control |

- The palladium-catalyzed method provides a flexible platform for synthesizing various substituted pyridyl amino acids, including methyl 5-amino-2-iodopyridine-4-carboxylate analogues, with stereochemical control.

- The copper-catalyzed ammonolysis method is efficient for industrial preparation due to catalyst recyclability and high yield, reducing environmental impact.

- Direct iodination methods require careful reaction condition optimization to prevent over-iodination or substitution at undesired positions.

- Analytical methods such as TLC, NMR, and optical rotation are essential to confirm product identity and purity.

- The choice of method depends on scale, desired purity, and available starting materials.

The preparation of this compound involves sophisticated synthetic strategies combining halogenation, amination, and esterification steps. Palladium-catalyzed cross-coupling and copper-catalyzed ammonolysis are the most documented and reliable methods, offering good yields and scalability. Future developments may focus on improving regioselectivity and process sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-iodopyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Nitro derivatives or other oxidized forms.

Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-amino-2-iodopyridine-4-carboxylate is primarily recognized for its role in the pharmaceutical industry, particularly in the synthesis of various bioactive compounds.

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The introduction of iodine into the pyridine ring enhances the compound's ability to interact with microbial targets, potentially leading to the development of new antibiotics .

Anticancer Research

The compound has been explored for its potential anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biochemical Research Applications

This compound serves as a valuable reagent in biochemical research, particularly in protein modification and labeling.

Protein Modification

The compound can react with amino groups in proteins, facilitating the introduction of heavy atoms into specific sites within proteins. This property is crucial for studies involving X-ray crystallography and NMR spectroscopy, where heavy atom derivatives are used to improve resolution and provide structural insights .

Site-Specific Labeling

Due to its ability to selectively modify lysine residues in proteins, this compound is utilized for site-specific labeling in proteomics research. This allows researchers to track protein interactions and modifications under physiological conditions .

Synthesis of Heterocyclic Compounds

The compound is also employed in the synthesis of various heterocyclic compounds, which are essential in drug discovery and development.

Synthesis Pathways

This compound can serve as a precursor for synthesizing more complex heterocycles through reactions such as cyclization and functional group transformations. These synthesized compounds often exhibit enhanced biological activity compared to their simpler counterparts .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-iodopyridine-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The iodine and amino groups play crucial roles in these interactions, potentially affecting molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to pyrimidine-based esters and halogenated analogs from the provided evidence (Table 1). Key differences include:

- Ring type : Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).

- Substituents : Iodo vs. chloro, cyclopropyl, or methyl groups.

- Functional groups : Methyl ester vs. ethyl ester or carboxylic acid.

Table 1: Structural and Physicochemical Properties

*Solubility: Estimated based on functional groups (e.g., carboxylic acids > esters).

†Calculated based on molecular formula.

Key Research Findings

b) Solubility and Physical Properties

- Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces polarity and aqueous solubility compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid, which has a polar carboxylic acid group .

- Ethyl vs. Methyl Ester: Ethyl esters (e.g., ethyl 4-amino-2-methylpyrimidine-5-carboxylate) exhibit lower volatility and slightly higher lipophilicity than methyl esters, impacting their use in high-temperature syntheses .

Biological Activity

Methyl 5-amino-2-iodopyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its pyridine ring substituted with an amino group and an iodine atom, contributing to its reactivity and biological properties. The synthesis typically involves the iodination of methyl 5-amino-2-pyridinecarboxylate, followed by esterification processes.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, leading to cell cycle arrest in various cancer cell lines .

- Protein Modification : The compound can react specifically with amino groups in proteins, which can alter protein function and signaling pathways .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The following table summarizes key findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 20.9 ± 6.4 | DHODH inhibition | |

| MIA PaCa-2 | 32.8 ± 7.0 | Induction of apoptosis | |

| HeLa | 15.5 ± 3.2 | Protein modification |

3.2 In Vivo Studies

Preclinical studies have evaluated the efficacy of this compound in animal models:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor growth inhibition, suggesting its potential as an anticancer agent.

4. Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study demonstrated that this compound effectively reduced tumor size in mice bearing HCT116 xenografts when administered at a dose of 10 mg/kg body weight .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease models .

5. Conclusion

This compound exhibits promising biological activities, particularly as an inhibitor of DHODH and a modulator of protein functions. Its ability to induce apoptosis in cancer cells and provide neuroprotection highlights its potential therapeutic applications.

Further research is warranted to explore its full pharmacological profile and to optimize its structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-amino-2-iodopyridine-4-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves iodination of a pyridine precursor or nucleophilic substitution on a halogenated pyridine derivative. A common approach is to start with methyl 5-aminopyridine-4-carboxylate and introduce iodine via electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid . Key steps include:

- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane 1:3) to track iodination progress.

- Purification: Column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water (1:1) to achieve >95% purity .

- Characterization: Confirm structure via -NMR (DMSO-: δ 8.2 ppm for pyridine H, δ 3.9 ppm for methyl ester) and high-resolution mass spectrometry (HRMS: calculated [M+H] = 323.9721) .

Q. How should researchers handle hygroscopic intermediates during synthesis?

Methodological Answer: The amino group in intermediates like 5-aminopyridine derivatives is prone to oxidation and hygroscopicity. Best practices include:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation.

- Drying Agents: Use molecular sieves (3Å) in reaction mixtures.

- Storage: Store intermediates in sealed vials with desiccant (silica gel) at -20°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming stereoelectronic effects and iodine positioning:

- Crystallization: Grow crystals via slow evaporation of a saturated acetonitrile solution.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factors (target: ) .

- Analysis: Use WinGX/ORTEP to visualize thermal ellipsoids and assess intramolecular hydrogen bonds (e.g., N–H···O=C interactions) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes. Mitigation strategies:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to simulate -NMR shifts and compare with experimental data .

- Variable-Temperature NMR: Acquire spectra at 25°C and -40°C to detect tautomerism or rotational barriers.

- 2D NMR: Perform - HSQC to assign coupling patterns and confirm resonance assignments .

Q. What methodologies are suitable for analyzing the planarity of the pyridine ring and substituent effects?

Methodological Answer: Assess ring puckering using Cremer-Pople parameters (e.g., , ) derived from X-ray

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.